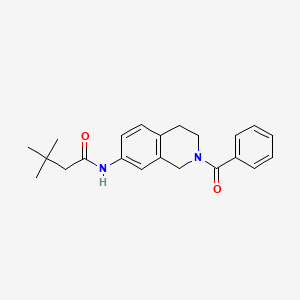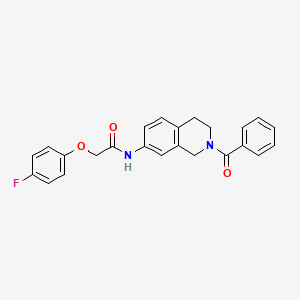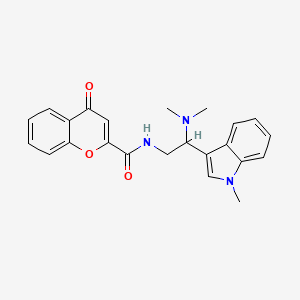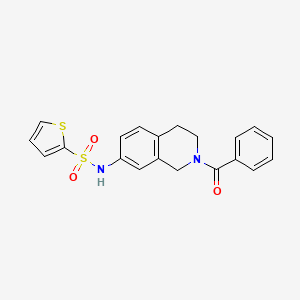![molecular formula C22H27N3OS B6501488 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide CAS No. 1396792-99-6](/img/structure/B6501488.png)
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole ring, a dimethylamino group, and an ethylsulfanyl group attached to a benzamide backbone. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to alkylation with dimethylamine to introduce the dimethylamino group.
The next step involves the introduction of the ethylsulfanyl group. This can be achieved through a nucleophilic substitution reaction, where an ethylthiol is reacted with a suitable leaving group on the benzamide backbone. The final step is the coupling of the modified indole derivative with the benzamide backbone, which can be accomplished through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and alkylation steps, as well as the development of more efficient catalysts for the nucleophilic substitution and amide bond formation reactions.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide backbone can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying receptor-ligand interactions.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid side chains. The ethylsulfanyl group may also contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide
- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzoate
Uniqueness: N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJIRHJNPNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)



![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide](/img/structure/B6501459.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501465.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)

![3-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6501508.png)

